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Compound of Interest

Compound Name: MHI-148

Cat. No.: B8198501

Introduction

MHI-148 is a heptamethine cyanine dye that exhibits preferential accumulation in cancer cells,
making it a valuable tool for near-infrared fluorescence (NIRF) imaging.[1][2] Its selective
uptake is primarily mediated by organic anion-transporting polypeptides (OATPs), which are
frequently overexpressed on the surface of various tumor cells.[2][3][4] Furthermore, the
hypoxic microenvironment of solid tumors is thought to contribute to its retention. Once inside
cancer cells, MHI-148 localizes to the mitochondria and lysosomes. These characteristics
make MHI-148 a promising agent for live-cell imaging applications, enabling researchers to
distinguish cancerous cells from normal cell populations and to study dynamic cellular
processes.

Mechanism of Action

The tumor-specific accumulation of MHI-148 is a key feature for its application in cancer cell
imaging. Unlike normal cells, many cancer cell types exhibit elevated expression of OATPs.
MHI-148 is recognized and transported by these proteins across the cell membrane. This
targeted uptake mechanism results in a higher intracellular concentration of the dye in cancer
cells compared to healthy cells. The dye's subsequent localization within mitochondria and
lysosomes can be utilized for visualizing these organelles in live cancer cells.

Quantitative Data Summary
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The following table summarizes the concentrations of MHI-148 used in various in vitro studies.

These concentrations can serve as a starting point for optimizing staining protocols for specific

cell lines and experimental conditions.

Parameter

Cell Line(s)

Concentration
Range

Observation

Reference

Cytotoxicity

Assays

HT-29, NIH3T3

0.01- 1.5 uM

MHI-148 showed
negligible

toxicity.

In Vitro Cellular
Uptake

HT-29, NIH3T3

Not specified

Higher uptake
observed in
cancer cells (HT-
29) compared to
normal
fibroblasts
(NIH3T3).

In Vitro Imaging

4T1, SCC7,
NIH3T3

Not specified

High
accumulation in
cancer cell lines
(4T1, SCC7)
compared to
NIH3T3.

In Vitro Uptake
Assessment

SNU-739, SNU-
368 (HCC cells),
THLE-2 (normal
liver epithelial

cells)

Not specified

Significantly
higher uptake in
HCC cells
compared to ICG
at all tested

concentrations.

Experimental Protocols

This protocol provides a general guideline for staining live cells with MHI-148 for fluorescence

microscopy. Optimization may be required for different cell types and imaging systems.

Materials:
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o MHI-148 dye

e Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution preparation

o Complete cell culture medium appropriate for the cell line

o Phosphate-Buffered Saline (PBS)

 Live-cell imaging compatible chamber slides, coverslips, or dishes

o Fluorescence microscope with appropriate filter sets for near-infrared dyes

Protocol:

e Stock Solution Preparation:

o Prepare a 1 mM stock solution of MHI-148 in anhydrous DMSO.

o Store the stock solution at -20°C, protected from light.

o Cell Seeding:

o Seed cells in a suitable live-cell imaging vessel (e.g., chamber slide, glass-bottom dish).

o Culture the cells until they reach the desired confluency (typically 50-70%).

e Preparation of Staining Solution:

o On the day of the experiment, dilute the MHI-148 stock solution in pre-warmed complete
cell culture medium to the desired final concentration. A starting concentration range of 0.1
- 1.0 uM is recommended. The optimal concentration should be determined empirically for
each cell line and application.

e Cell Staining:

o Remove the culture medium from the cells.

o Gently wash the cells once with pre-warmed PBS.
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o Add the MHI-148 staining solution to the cells.

o Incubate the cells at 37°C in a 5% COz2 incubator for 30-60 minutes. The optimal
incubation time may vary.

e Washing:
o Remove the staining solution.

o Wash the cells two to three times with pre-warmed PBS or complete culture medium to
remove unbound dye.

e Live-Cell Imaging:
o Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.
o Image the cells using a fluorescence microscope equipped for near-infrared imaging.

Visualizations

The following diagrams illustrate the key processes involved in MHI-148-based live-cell
imaging.
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Caption: Mechanism of MHI-148 uptake and localization in cancer cells.
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Caption: Experimental workflow for MHI-148 live-cell staining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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